molecular formula C19H21NO2 B095561 N-Propylnorapomorphine CAS No. 18426-20-5

N-Propylnorapomorphine

Katalognummer B095561
CAS-Nummer: 18426-20-5
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: BTGAJCKRXPNBFI-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-n-Propylnorapomorphine (NPA) is an aporphine derivative dopamine agonist closely related to apomorphine . In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection, among other effects .


Molecular Structure Analysis

N-Propylnorapomorphine has a molecular formula of C19H21NO2 . Its molecular weight is 295.382 g/mol . The structure is complex, with multiple rings and functional groups .


Physical And Chemical Properties Analysis

N-Propylnorapomorphine has a density of 1.2 g/cm3 and a boiling point range of 446 to 536 °C .

Wissenschaftliche Forschungsanwendungen

  • Potency in Inducing Stereotyped Behavior : NPA is significantly more potent than apomorphine in producing stereotyped behavior in rats. This effect is primarily due to the (-)-isomer and diminishes but does not disappear upon removal of hydroxyl groups from the catechol ring system (Schoenfeld, Neumeyer, Dafeldecker, & Roffler-Tarlov, 1975).

  • Treatment of Schizophrenia : In schizophrenia patients, NPA demonstrated significant antipsychotic action at specific dosages, especially in neuroleptic-responsive subjects. However, the antipsychotic effect was not sustained under subchronic dosage schedules, indicating a rapid-onset tolerance phenomenon (Tamminga, Gotts, Thaker, Alphs, & Foster, 1986).

  • Changes in Dopaminergic Mesolimbic System : NPA is used to assess changes in the dopaminergic mesolimbic system. Post-dopamine depletion in the nucleus accumbens, NPA-induced behavioral effects were temporarily reduced, later returning to control values and showing supersensitivity (Costall, Hui, & Naylor, 1980).

  • Lack of Receptor Reserve at Striatal Dopamine Receptors : NPA dose-dependently increases rat striatal acetylcholine (ACh) levels, and its actions support the hypothesis of differential receptor reserve at pre- vs. postsynaptic dopamine receptors in the rat striatum (Meller, Enz, & Goldstein, 1988).

  • Rotatory Behavior in Nigra-Lesioned Rats : NPA induces rotatory behavior in rats with unilateral nigral lesions. Its effects were longer-lasting and significantly increased by atropine compared to other drugs like apomorphine and levodopa (Mendez, Cotzias, Finn, & Dahl, 1975).

  • Binding to Dopamine Receptors : NPA shows specific binding to dopamine receptors in the striatum and olfactory tubercle of mice, evidenced by in vivo binding studies (Köhler, Fuxe, & Ross, 1981).

  • Potential in Parkinson's Disease Treatment : Analogues of NPA showed higher potency than apomorphine in decreasing the release of dopamine in the striatum, suggesting their potential usefulness in treating Parkinson's disease (Rodenhuis, Dijkstra, de Boer, Vermeulen, Timmerman, & Wikström, 2000).

  • D2-Selective Dopamine Agonist : 2-substituted NPA derivatives were synthesized, with some showing extraordinarily high D2 affinity and selectivity, indicating their potential as potent dopamine agonists (Baldessarini, Kula, Gao, Campbell, & Neumeyer, 1991).

  • Modification of Dopamine Release : NPA, along with selective dopamine D1 and D2 receptor agonists, modifies the release of dopamine from the nucleus accumbens, suggesting its involvement in the control of locomotor responding (Barnes, Barnes, Costall, & Naylor, 1990).

  • Parkinson's Disease Treatment and Growth Hormone Release : NPA showed significant improvement in Parkinson's patients, with some experiencing mental aberrations and release of growth hormone. It was found to be useful in treatment, especially when combined with other medications (Cotzias, Papavasiliou, Tolosa, Mendez, & Bell-Midura, 1976).

  • Stereotypic and Hypothermic Effects in Mice : NPA induces stereotypic cage-climbing and hypothermia in mice, with its hypothermic effects being significantly greater than those of apomorphine (Riffee, Wilcox, & Smith, 1979).

Safety And Hazards

N-Propylnorapomorphine may cause drowsiness or dizziness . It should be used only in a well-ventilated area or outdoors . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing .

Eigenschaften

IUPAC Name

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGAJCKRXPNBFI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939811
Record name Propylnorapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylnorapomorphine

CAS RN

18426-20-5
Record name N-Propylnorapomorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18426-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propylnorapomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYLNORAPOMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propylnorapomorphine
Reactant of Route 2
N-Propylnorapomorphine
Reactant of Route 3
N-Propylnorapomorphine
Reactant of Route 4
N-Propylnorapomorphine
Reactant of Route 5
N-Propylnorapomorphine
Reactant of Route 6
N-Propylnorapomorphine

Citations

For This Compound
1,410
Citations
CN Filer, D Ahern, FE Granchelli… - The Journal of …, 1980 - ACS Publications
… phine10,11 and (-)-iV-n-propylnorapomorphine,11 have only … (-)-iV-npropylnorapomorphine with tritium at high specific ac- … (-)-iV-n-propylnorapomorphine, double bond reduction also …
Number of citations: 17 pubs.acs.org
M Palner, P McCormick, N Gillings, M Begtrup… - Nuclear medicine and …, 2010 - Elsevier
INTRODUCTION: Several dopamine D 2 agonist radioligands have been used with positron emission tomography (PET), including [ 11 C-]-(−)-MNPA, [ 11 C-]-(−)-NPA and [ 11 C]-(+)-…
Number of citations: 10 www.sciencedirect.com
JL Neumeyer, D Reischig, GW Arana… - Journal of Medicinal …, 1983 - ACS Publications
… The recent realization that (R) -JV-n-propylnorapomorphine [(fí)-NPA, (R)-(-)-2] is an extremely potent agonist of DA autoreceptors in vivo10 suggested its comparison with the …
Number of citations: 51 pubs.acs.org
P Cumming, NM Gillings, SB Jensen, C Bjarkam… - Nuclear medicine and …, 2003 - Elsevier
… C]n-propylnorapomorphine in brain of healthy and MPTP-treated Göttingen miniature pigs … Regional in vivo binding of [ 3 H]N-propylnorapomorphine in the mouse brain. Evidence for …
Number of citations: 43 www.sciencedirect.com
CA Tamminga, MD Gotts, GK Thaker… - Archives of general …, 1986 - jamanetwork.com
… However, when N-propylnorapomorphine was administered on a subchronic dosage … tolerance phenomenon of psychosis to N-propylnorapomorphine and are consistent with results …
Number of citations: 86 jamanetwork.com
Y Gao, RJ Baldessarini, NS Kula… - Journal of medicinal …, 1990 - ACS Publications
The rigid structure of aporphine alkaloids can be related to several conformations of the neurotransmitter dopamine (DA)(cis, trans-a-rotamer and trans-jS-rotamer). 1· 2 This unique …
Number of citations: 78 pubs.acs.org
MD Hall, P Jenner, E Kelly… - British Journal of …, 1983 - Wiley Online Library
… [3H]-apomorphine or [3H]-N,npropylnorapomorphine (NPA)) differentially label binding sites … ]-spiperone and [3H]-N,npropylnorapomorphine. We find a differential anatomical locationof …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
F Bordi, KD Carr, E Meller - Brain research, 1989 - Elsevier
Injection of the dopamine (DA) agonist R-(−)-N-n-propylnorapomorphine (NPA; 5–40 μg) into anterior ventral striatal sites (either lateral (VL) or medial (VM) elicited dose-dependent oral …
Number of citations: 64 www.sciencedirect.com
K Leung - 2011 - europepmc.org
Background [Abstract] Dopamine, a neurotransmitter, plays an important role in the mediation of movement, cognition, and emotion (1, 2). Dopamine receptors are involved in the …
Number of citations: 6 europepmc.org
J Neumeyer, B Neustadt, K Oh… - Journal of Medicinal …, 1973 - ACS Publications
… In a similar reaction (±)-14b was converted to (±)-IV-n-propylnorapomorphine hydroiodide [(±)-… (-)-A'-n-Propylnorapomorphine Dimethyl Ether Hydroiodide [(—)-14b - HI]. This compound …
Number of citations: 21 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.